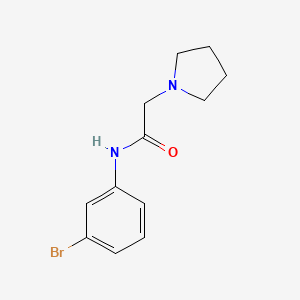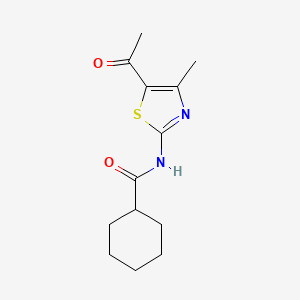
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide, also known as Brorphine, is a novel psychoactive substance that belongs to the class of synthetic opioids. It was first synthesized in 2019 and has gained popularity among drug users due to its potent analgesic and euphoric effects. However, Brorphine is still a relatively new substance, and its long-term effects on the human body are not yet fully understood.
Mécanisme D'action
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide acts on the mu-opioid receptor, the same receptor targeted by other opioids such as morphine and fentanyl. When N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, resulting in pain relief and feelings of euphoria.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide has been shown to produce a range of physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It also has the potential to cause addiction and tolerance, which are common side effects of opioids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its newness as a substance means that there is still much to be learned about its long-term effects and potential risks.
Orientations Futures
There are several potential future directions for research on N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is its potential as a treatment for opioid addiction, as it may be able to produce similar effects to other opioids without causing the same level of addiction and tolerance. Another area of interest is its potential as a painkiller, as it has been shown to be highly effective in animal studies. Further research is needed to fully understand the effects of N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide and its potential uses.
Conclusion
In conclusion, N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide is a synthetic opioid that has gained popularity among drug users due to its potent analgesic and euphoric effects. While it has been the subject of several scientific studies, much is still unknown about its long-term effects and potential risks. Further research is needed to fully understand the effects of N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide and its potential uses.
Méthodes De Synthèse
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a two-step process involving the reaction of 3-bromophenyl magnesium bromide with pyrrolidine followed by the reaction with acetyl chloride. The resulting compound is then purified using column chromatography to obtain N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide in its pure form.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide has been the subject of several scientific studies, mainly focused on its analgesic properties. One study found that N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide is a potent painkiller that is effective in reducing pain in mice. Another study investigated the effects of N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide on the reward system in rats and found that it produced a dose-dependent increase in dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBRWKAKPWPWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)
![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)



![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)

